Product packaging for Carmantadine(Cat. No.:CAS No. 38081-67-3)

Carmantadine

Cat. No.: B1616462
CAS No.: 38081-67-3
M. Wt: 235.32 g/mol
InChI Key: VPBLOJFGPORKQA-UHFFFAOYSA-N
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Description

Historical Context of Adamantane (B196018) Derivatives in Research

The story of adamantane derivatives is rooted in the discovery and synthesis of the parent hydrocarbon, adamantane. This cage-like molecule, with its carbon atoms arranged in the same manner as a diamond crystal, has fascinated chemists for a century. wikipedia.org

The concept of a diamond-like hydrocarbon structure with the formula C₁₀H₁₆ was first proposed in 1924. wikipedia.org However, it was not until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. wikipedia.orgworldscientific.comnih.gov The amount isolated was minuscule, but its high melting and boiling points were noted. wikipedia.org

The first successful, though highly inefficient, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. wikipedia.orgnih.govresearchgate.net This multi-stage process had a very low yield, making the compound too difficult to obtain for widespread research. wikipedia.org A pivotal moment in adamantane chemistry occurred in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis method. wikipedia.orgnih.gov Schleyer's method involved the Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene, which dramatically increased the availability of adamantane and catalyzed extensive investigation into its derivatives. nih.gov

Table 1: Key Milestones in Adamantane Discovery and Synthesis
YearEventSignificance
1924 H. Decker proposes the existence of a diamond-like hydrocarbon (C₁₀H₁₆). wikipedia.orgFirst theoretical conception of the adamantane structure.
1933 Adamantane is first isolated from petroleum. wikipedia.orgworldscientific.comnih.govFirst physical proof of adamantane's existence in nature.
1941 Vladimir Prelog achieves the first laboratory synthesis of adamantane. wikipedia.orgnih.govDemonstrated that the complex structure could be built synthetically, though the process was impractical for research supply.
1957 Paul von Ragué Schleyer discovers a simplified, high-yield synthesis method. wikipedia.orgnih.govMade adamantane readily available, paving the way for extensive research into its derivatives.

The increased availability of adamantane spurred its incorporation into drug discovery programs. publish.csiro.au The first major breakthrough in the medicinal application of adamantane derivatives came in the 1960s with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane). nih.govnih.gov It was found to be effective against the Influenza A virus. nih.gov

Further research into amantadine revealed that it also possessed central dopaminergic properties, which led to its investigation and use as an antiparkinsonian agent. publish.csiro.aunih.govdrugbank.com This dual activity highlighted the potential of the adamantane scaffold in developing treatments for a range of diseases. The unique, rigid, and lipophilic three-dimensional structure of the adamantane cage was recognized as a valuable pharmacophore. publish.csiro.aueurekaselect.com This "lipophilic bullet" could be used to modify existing drugs to enhance their stability and permeability, particularly across the blood-brain barrier. nih.gov Following the success of amantadine, other derivatives such as rimantadine (B1662185) and tromantadine (B1663197) were developed and investigated for their antiviral activities. nih.govresearchgate.net

Carmantadine as a Member of the Adamantane Class in Research

This compound, also known by its research code Sch-15427, is an adamantane derivative that emerged from the extensive research into this class of compounds. ontosight.ai Like other derivatives, its development was rooted in the potential pharmacological activities endowed by the adamantane core.

Research investigations into this compound focused on its potential as both an antiviral and an antiparkinsonian agent, reflecting the dual activities observed in the flagship compound, amantadine. ontosight.ai It is recognized as an antiparkinsonian drug within the adamantane group. farmaciajournal.comresearchgate.net this compound is often mentioned in research literature alongside other experimental adamantane-based antiparkinsonian agents like dopamantine, which was also developed in the 1970s but never commercially marketed. farmaciajournal.comwikipedia.org The research into this compound exemplifies the continued exploration of the adamantane scaffold to develop new therapeutic agents targeting the central nervous system and viral infections. ontosight.aifarmaciajournal.com

Table 2: Selected Adamantane Derivatives in Academic Research
CompoundPrimary Area of Research
Amantadine Antiviral (Influenza A), Antiparkinsonian. nih.govnih.gov
Rimantadine Antiviral (Influenza A). nih.govresearchgate.net
Tromantadine Antiviral (Herpes Simplex Virus). nih.govresearchgate.net
Memantine (B1676192) Neurodegenerative Diseases (Alzheimer's Disease). farmaciajournal.comresearchgate.net
Dopamantine Antiparkinsonian. farmaciajournal.comwikipedia.org
This compound Antiviral, Antiparkinsonian. ontosight.aifarmaciajournal.com
Adapalene Dermatology (Acne). farmaciajournal.comresearchgate.net
Saxagliptin Anti-diabetic. farmaciajournal.comresearchgate.net
Vildagliptin Anti-diabetic. farmaciajournal.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO2 B1616462 Carmantadine CAS No. 38081-67-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38081-67-3

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(1-adamantyl)azetidine-2-carboxylic acid

InChI

InChI=1S/C14H21NO2/c16-13(17)12-1-2-15(12)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8H2,(H,16,17)

InChI Key

VPBLOJFGPORKQA-UHFFFAOYSA-N

SMILES

C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

C1CN(C1C(=O)O)C23CC4CC(C2)CC(C4)C3

Other CAS No.

38081-67-3

Origin of Product

United States

Structure Activity Relationship Sar Studies of Carmantadine and Adamantane Based Compounds

Positional Isomerism and Substituent Effects on Biological Activity of Adamantane (B196018) Derivatives

The biological activity of adamantane derivatives is significantly influenced by the position of substituents on the adamantane core and the nature of these substituents.

The adamantane cage has two primary substitution sites: the tertiary carbons at the bridgehead positions (C-1) and the secondary carbons of the methylene (B1212753) bridges (C-2). mdpi.com Research has shown that the point of attachment profoundly impacts the biological activity of these compounds.

For instance, in a series of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, substitution at the C-2 position of the adamantane scaffold was found to be more favorable for potency than substitution at the C-1 position. researchgate.net This preference is attributed to the specific geometry of the enzyme's active site, where a C-2 substituted adamantane can achieve a more optimal orientation for binding. researchgate.net Conversely, all clinically approved adamantane derivatives, such as amantadine (B194251) and memantine (B1676192), are substituted at the C-1 position. researchgate.net This highlights that the optimal substitution pattern is target-dependent.

In studies on nicotinic acetylcholine (B1216132) receptors (nAChRs), a comparison of 1-adamantanamine and 2-adamantanamine revealed differences in their inhibitory potency. conicet.gov.ar The C-1 substituted isomer, 1-adamantanamine (amantadine), generally shows different binding affinities compared to its C-2 counterpart, which can be attributed to the different spatial presentation of the crucial amino group to the receptor's binding site within the ion channel. conicet.gov.ar The synthesis of 1,2-disubstituted adamantane derivatives introduces chirality, adding another layer of complexity and potential for stereospecific interactions with biological targets. mdpi.com

The table below summarizes the impact of C-1 versus C-2 substitution on the biological activity of selected adamantane derivatives.

Compound/TargetSubstitution PositionEffect on Biological Activity
11β-HSD1 InhibitorsC-2Preferred for potency over C-1 substitution. researchgate.net
Nicotinic Acetylcholine Receptor AntagonistsC-1 (Amantadine)Shows different binding potency compared to C-2 isomer. conicet.gov.ar
Clinically Approved Adamantane DrugsC-1All currently approved drugs are C-1 substituted. researchgate.net

Incorporating heteroatoms, such as nitrogen or oxygen, into the adamantane framework creates azaadamantanes and oxaadamantanes, respectively. This modification significantly alters the physicochemical properties of the parent molecule, including lipophilicity, water solubility, and electronic distribution, which in turn affects biological activity. researchgate.netsemanticscholar.org

Azaadamantanes, for example, generally exhibit lower lipophilicity compared to their carbocyclic adamantane analogs. researchgate.netsemanticscholar.org This can influence their bioavailability and interaction with biological targets. researchgate.net In some cases, the introduction of nitrogen atoms enhances anti-inflammatory activity compared to amantadine. researchgate.net For instance, certain diazaadamantanes and triazaadamantanes have shown potent biological effects, which are thought to be related to their interaction with transient receptor potential (TRP) channels. researchgate.net The strategic placement of nitrogen atoms can lead to compounds with unique pharmacological profiles, such as those observed with various tetraazaadamantane isomers like urotropine. chim.it

Conversely, the introduction of an oxygen atom into the adamantane scaffold of 11β-HSD1 inhibitors was found to be detrimental to their inhibitory activity. researchgate.net This suggests that while heteroatom substitution can be beneficial, its success is highly dependent on the specific biological target and the nature of the interaction. Boron substitution has also been explored, showing that it can systematically alter the electronic and optical properties of the adamantane cage, with C-1 substitution having a more pronounced effect on the HOMO-LUMO gap than C-2 substitution. mdpi.com

The following table highlights the influence of heteroatom introduction on the activity of adamantane derivatives.

Heteroatom ModificationEffect on PropertiesImpact on Biological ActivityExample
Nitrogen (Azaadamantanes)Reduced lipophilicity, altered electronic distribution. researchgate.netsemanticscholar.orgEnhanced anti-inflammatory activity in some cases; modified analgesic properties. researchgate.netDiazaadamantanes, Triazaadamantanes researchgate.net
Oxygen (Oxaadamantanes)Altered polarity and hydrogen bonding capability.Deleterious to 11β-HSD1 inhibition. researchgate.netOxa-analogs of 11β-HSD1 inhibitors researchgate.net
Boron (Boraadamantanes)Significant reduction in HOMO-LUMO gap. mdpi.comPotential for tailored electronic and optical properties for new materials. mdpi.comTetra-bora-adamantane mdpi.com

Pharmacophore Elucidation for Adamantane-Based Ligands

A pharmacophore is an abstract concept that describes the essential steric and electronic features required for a molecule to interact with a specific biological target. plos.org For adamantane-based ligands, the adamantane cage itself is often a key pharmacophoric element, providing a rigid, lipophilic scaffold that can orient other functional groups for optimal target interaction. nih.govresearchgate.net

In the case of amantadine and its derivatives, the primary amino group is a critical pharmacophoric feature, particularly for its activity as an M2 proton channel inhibitor in influenza viruses and as an NMDA receptor antagonist. plos.orgnih.gov The protonated amino group (-NH3+) can engage in crucial cation-π or acid-base interactions with aromatic or acidic residues within the binding site of the target protein. plos.org For instance, in the HCV p7 ion channel, histidine and tryptophan residues are considered potential binding sites for the amino group of adamantane derivatives. plos.org

Pharmacophore models for adamantane-based inhibitors often include:

A hydrophobic/lipophilic group: The adamantane cage itself, which anchors the ligand in a hydrophobic pocket of the target. rsc.orgplos.org

A hydrogen bond donor/acceptor or charged group: Often an amino or hydroxyl group, which provides specificity through directed interactions. plos.orgnih.gov

Defined spatial relationships: The rigid nature of the adamantane scaffold ensures a precise three-dimensional arrangement of these features. nih.gov

For more complex adamantane derivatives, additional pharmacophoric elements are introduced. For example, in a series of Ebola virus inhibitors, a six-point pharmacophore model was developed that included two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, one positively ionizable group, and one aromatic ring feature. nih.gov This demonstrates how the adamantane scaffold can be elaborated upon to achieve high-affinity and selective binding.

Molecular Features Governing Specific Receptor Binding and Channel Modulation

The specific molecular features of adamantane derivatives dictate their binding affinity for various receptors and their ability to modulate ion channels. The adamantane moiety's bulk and lipophilicity are key to its ability to act as a channel blocker. nih.gov

For NMDA receptors, amantadine and memantine act as non-competitive open-channel blockers. conicet.gov.arnih.gov Their inhibitory action is voltage-dependent, and they bind within the ion channel pore, physically occluding the passage of ions. The affinity of this binding is influenced by the amino group's interaction with specific sites within the channel. nih.gov Interestingly, amantadine has been shown to not only block the channel but also to accelerate its closure, adding another layer to its modulatory mechanism. nih.gov

In the context of the influenza A M2 proton channel, the amino group of amantadine is thought to interact with key residues like histidine and tryptophan, effectively blocking proton translocation. nih.gov The hydrophobic adamantyl cage is surrounded by hydrophobic amino acids in a cavity within the channel. plos.org

The interaction with sigma (σ) receptors also highlights the importance of the adamantane scaffold. researchgate.net The three-dimensional structure of adamantane allows for the precise positioning of substituents to explore the binding pocket of these receptors, with both σ1 and σ2 receptors being targets for various adamantane derivatives. publish.csiro.au

The table below outlines key molecular features of adamantane derivatives and their role in receptor binding and channel modulation.

Molecular FeatureRole in Binding/ModulationTarget Examples
Adamantane Cage (Lipophilic, Rigid)Anchors in hydrophobic pockets, acts as a physical channel blocker. rsc.orgnih.govNMDA Receptors, Influenza M2 Channel, Sigma Receptors. conicet.gov.arplos.orgresearchgate.net
Primary Amino GroupForms specific ionic and hydrogen bonds with receptor sites. plos.orgNMDA Receptors, M2 Channel. plos.orgnih.gov
Substituent Position (C-1 vs. C-2)Determines the spatial orientation of functional groups for optimal fit. researchgate.net11β-HSD1, Nicotinic Acetylcholine Receptors. researchgate.netconicet.gov.ar
Heteroatom IncorporationModulates lipophilicity, solubility, and electronic properties. researchgate.netsemanticscholar.orgTRP Channels, 11β-HSD1. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling in Adamantane Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. grafiati.comfrontiersin.org In adamantane research, QSAR studies are valuable for predicting the activity of new derivatives, optimizing lead compounds, and gaining insight into the structural requirements for activity. jocpr.comnih.gov

Various molecular descriptors are used in QSAR models for adamantane derivatives, including:

Topological descriptors: Which describe the connectivity of atoms.

Quantum chemical descriptors: Which describe electronic properties like charges and orbital energies. jocpr.com

3D descriptors: Used in methods like Comparative Molecular Field Analysis (CoMFA), which describe the shape and electrostatic fields of the molecules. mdpi.comnih.gov

QSAR studies have been successfully applied to various classes of adamantane derivatives. For example, a QSAR study on adamantane derivatives incorporating amino acid residues as influenza M2 inhibitors revealed that compounds with short, non-polar aliphatic residues in the side chain would likely have good antiviral activity and low cytotoxicity. researchgate.net Another study on NMDA receptor blockers based on carbazole (B46965) and 1-aminoadamantane conjugates successfully developed a regression model to predict their activity. bmc-rm.orgbmc-rm.org

Fragment-based QSAR (FB-QSAR) has also been employed to analyze adamantane-based M2 inhibitors, providing insights that could help in designing drugs to overcome resistance. nih.gov These modeling approaches, often combined with molecular docking and pharmacophore mapping, provide a powerful platform for the rational design of new adamantane-based therapeutic agents. nih.govmdpi.com

Molecular Mechanisms of Action: in Vitro and Preclinical Investigations

Modulation of Neurotransmitter Systems in Preclinical Models

Preclinical research indicates that carmantadine, much like its analog amantadine (B194251), influences key neurotransmitter systems in the brain, particularly the dopaminergic and glutamatergic pathways. wikipedia.orgscielo.br

Dopaminergic System Interactions

While direct studies on this compound's specific interactions with the dopaminergic system are not extensively detailed in the provided information, its structural similarity to amantadine suggests a potential influence. wikipedia.orgwikipedia.org Amantadine is known to have complex effects on the dopaminergic system, including the enhancement of dopamine (B1211576) release and the inhibition of its reuptake. wikipedia.org Long-term administration of amantadine in mice has been shown to alter motor responses to dopaminergic agents and increase the binding of spiroperidol to striatal dopamine receptors, suggesting changes in both presynaptic and postsynaptic dopamine mechanisms. nih.gov Given that this compound shares pharmacological actions with amantadine, it is plausible that it also modulates dopaminergic transmission, a characteristic that was considered in its early clinical trials. wikipedia.orgwikipedia.org

Glutamatergic N-methyl-D-aspartate (NMDA) Receptor Antagonism

A significant aspect of this compound's molecular action, inferred from its relation to amantadine, is its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgscielo.brmdpi.comnih.gov Amantadine itself is recognized as a weak, noncompetitive antagonist of the NMDA receptor. wikipedia.orgnih.gov This antagonism is believed to be a key contributor to its neuroprotective and therapeutic effects in certain neurological conditions. nih.govnih.gov

Studies on amantadine reveal that its inhibitory action on NMDA receptors is complex. It not only blocks the ion channel pore but also accelerates channel closure, thereby stabilizing the closed state of the receptor. nih.gov This mechanism of action is considered important at pharmaceutically relevant concentrations. nih.gov Preclinical studies have linked the NMDA receptor antagonism of amantadine to its potential antidepressant-like effects and its ability to modulate glutamatergic synaptic transmission. scielo.brmdpi.comnih.gov Although some research suggests that NMDA receptor inhibition may not be the sole or primary mechanism for all of amantadine's neuroprotective effects, it remains a well-established and significant part of its pharmacological profile. wikipedia.orgnih.gov

Ion Channel Modulation Studies

This compound's interactions extend to various ion channels, a feature it shares with its parent compound, amantadine. These interactions are crucial for both its potential antiviral and neurological effects.

Viral M2 Proton Channel Inhibition Mechanisms

A primary and well-documented mechanism of action for adamantane (B196018) derivatives like amantadine, and by extension this compound, is the inhibition of the influenza A virus M2 proton channel. nih.govplos.org The M2 protein is a homotetrameric ion channel essential for viral replication. wikipedia.orgfrontiersin.org It facilitates the influx of protons into the virion within the acidic environment of the endosome, a critical step for uncoating the viral genome. plos.orgwikipedia.orgfrontiersin.org

Amantadine and its derivatives bind within the pore of the M2 channel, physically obstructing the passage of protons. nih.govwikipedia.org This binding is influenced by pH and involves key amino acid residues within the channel's transmembrane domain. frontiersin.orgnih.gov Specifically, the interaction involves the charged ammonium (B1175870) group of the drug and the neutral imidazole (B134444) side chain of the histidine residue (His37) in the channel. frontiersin.org This interaction stabilizes the tetrameric structure of the M2 channel in its inhibited form. frontiersin.org Molecular dynamics simulations have provided insights into the binding affinities and molecular interactions between adamantane inhibitors and the M2 channel, including in drug-resistant variants. nih.gov

Key Aspects of M2 Proton Channel Inhibition by Adamantane Derivatives
Mechanism AspectDescriptionKey Residues InvolvedReferences
Binding SiteBinds within the central pore of the M2 homotetramer.His37, Trp41, S31, V27, L26 plos.orgwikipedia.orgnih.gov
Inhibition ActionPhysically occludes the channel, blocking proton conductance.- nih.govwikipedia.org
pH DependenceThe channel is activated by low pH, and drug binding is influenced by the pH environment.His37 (pH sensor) wikipedia.orgfrontiersin.orgnih.gov
Conformational ChangeDrug binding stabilizes the closed/inhibited conformation of the channel.G34 frontiersin.org

Interaction with Neuronal Ion Channels (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Potassium Channels)

Beyond the viral M2 channel, amantadine has been shown to interact with several neuronal ion channels, a property that likely extends to this compound. These interactions contribute to its effects on the central nervous system. nih.govnih.gov

Preclinical studies have demonstrated that amantadine inhibits nicotinic acetylcholine receptors (nAChRs) in hippocampal neurons. nih.gov It affects different subtypes of nAChRs, including those containing α7, α4β2, and α3β4 subunits. nih.gov The inhibition of the α7 nAChR by amantadine is complex, involving actions on the closed and desensitized states of the channel in a voltage-dependent manner. nih.gov Structure-activity relationship studies on amantadine and its N-alkyl analogues have further detailed their interactions with the ionic channels of the nAChR, showing a concentration-dependent depression of the end-plate current. capes.gov.br

Amantadine and its derivatives may also modulate potassium channels. nih.govresearchgate.net While the direct evidence for this compound is limited, the broader class of adamantanes has been studied in this context. For instance, disruptions in potassium channel function have been implicated in neurodegenerative diseases, and these channels represent potential therapeutic targets. nih.gov

Interaction of Amantadine with Neuronal Ion Channels
Ion ChannelEffectMechanismReferences
Nicotinic Acetylcholine Receptors (nAChRs)InhibitionActs on closed and desensitized states; voltage-dependent block. nih.govcapes.gov.br
Potassium ChannelsModulation (potential target)Considered a potential target contributing to therapeutic effects. nih.govresearchgate.net

Investigation of Other Potential Molecular Targets

Among these are sigma-1 receptors, to which amantadine binds with relatively high affinity. wikipedia.orgnih.gov Activation of sigma-1 receptors may be involved in the central nervous system effects of amantadine. scielo.brwikipedia.org Other proposed targets include aromatic amino acid decarboxylase, glial-cell derived neurotrophic factor, and phosphodiesterases. nih.govresearchgate.netresearchgate.net Some studies also suggest a potential interaction with 5-HT3 receptors. nih.gov The multi-target nature of amantadine suggests that its clinical effects likely arise from a combination of actions at these various molecular sites. nih.gov

Sigma-1 Receptor Ligand Interactions

Preclinical studies have identified this compound's parent compound, amantadine, as a ligand for the sigma-1 (σ1) receptor. researchgate.net The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating cellular processes like calcium homeostasis and neuronal signaling. researchgate.net

Binding studies using rat forebrain homogenates have demonstrated that amantadine interacts with the σ1 receptor, with a reported inhibitory constant (Ki) value of 7.44 +/- 0.82 μM. researchgate.net Further investigation in NG108-15 neuroblastoma cells showed that amantadine, at a concentration of 100 μM, potentiated the bradykinin-induced mobilization of intracellular calcium, an effect that mimics the action of σ1 receptor agonists. researchgate.net This agonistic activity at the σ1 receptor is believed to contribute to the modulation of dopaminergic transmission, suggesting a mechanism of action distinct from its well-known effects on NMDA receptors. researchgate.net The interaction with sigma-1 receptors is considered a plausible primary target for the therapeutic effects of amantadine. researchgate.net

Aromatic Amino Acid Decarboxylase (AADC) Interactions

This compound's influence extends to the aromatic L-amino acid decarboxylase (AADC) enzyme, a critical component in the synthesis of dopamine. researchgate.netnih.gov In vitro studies using pheochromocytoma (PC12) cells, a cell line used in neuroscience research, have shown that amantadine at a concentration of 10 µM can increase the expression of AADC mRNA by 70%. researchgate.netresearchgate.net This upregulation of AADC suggests a potential mechanism for increasing dopamine levels available for synaptic release. researchgate.net

However, the interaction is complex. In a study on 6-hydroxydopamine-lesioned rats, a model for Parkinson's disease, amantadine administration was found to reduce AADC activity. Current time information in Bangalore, IN. Despite this reduction in enzyme activity, pretreatment with amantadine significantly increased the extracellular levels of dopamine derived from L-DOPA. Current time information in Bangalore, IN. This suggests that while this compound can influence AADC expression and activity, its net effect on dopamine levels may be mediated by multiple mechanisms. Current time information in Bangalore, IN.

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Modulation

A significant aspect of this compound's molecular action involves the modulation of Glial Cell Line-Derived Neurotrophic Factor (GDNF), a protein that plays a crucial role in the survival and maintenance of neurons. antibodysociety.orgfarmaciajournal.com Studies have shown that amantadine can enhance the production of GDNF. antibodysociety.org

In C6 glioma cell cultures, both amantadine and memantine (B1676192) were found to dose-dependently increase the levels of GDNF in the culture medium, with a three to four-fold induction observed. farmaciajournal.com This effect was also confirmed at the genetic level, where both compounds increased GDNF mRNA levels and influenced GDNF gene transcription. farmaciajournal.com The ability of amantadine to increase GDNF is thought to be a key part of its neuroprotective properties. farmaciajournal.com Further research in animal models has shown that amantadine can attenuate surgery-induced reductions in GDNF expression in the hippocampus. antibodysociety.org The neuroprotective effects of GDNF are partly attributed to its ability to inhibit microglial activation and neuroinflammation. antibodysociety.org

Phosphodiesterases and 5-HT3 Receptors

Research indicates that amantadine also interacts with phosphodiesterases (PDEs) and 5-HT3 receptors. researchgate.net Specifically, amantadine has been shown to inhibit calmodulin-dependent phosphodiesterase 1 (PDE1) with an IC₅₀ of approximately 5 µM. researchgate.net The inhibition of PDE1 can lead to an increase in cyclic adenosine (B11128) 3',5'-monophosphate (cAMP), which may contribute to its neuroprotective activity. researchgate.net

In Vitro Pharmacological Characterization

Enzyme Inhibition Assays (e.g., Urease, 11β-HSD1)

The adamantane scaffold, characteristic of this compound, is a structural feature in inhibitors of various enzymes, including urease and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov

Derivatives of amantadine have been synthesized and tested for their inhibitory activity against urease. In one study, novel amantadine-thiourea conjugates were developed and evaluated as Jack bean urease inhibitors. Current time information in Bangalore, IN.nih.gov The results demonstrated potent inhibitory effects, with some compounds showing significantly higher potency than the standard inhibitor, thiourea. Current time information in Bangalore, IN.

Compound DerivativeTarget EnzymeIC₅₀ (µM)
Amantadine-thiourea conjugate (3j)Jack bean urease0.0085 ± 0.0011
Amantadine-thiourea conjugate (3g)Jack bean urease0.0087 ± 0.0011
AmantadineCalmodulin-dependent phosphodiesterase 1 (PDE1)~5

Regarding 11β-HSD1, an enzyme implicated in metabolic syndrome and neurodegenerative diseases, adamantane derivatives are being explored as potential inhibitors. researchgate.netresearchgate.net While specific inhibitory data for this compound against 11β-HSD1 is not detailed in the provided search results, the general interest in adamantane-based compounds for this target suggests a potential area for its pharmacological activity. researchgate.net

Antiviral Activity Evaluation in Cell Culture Models

The antiviral properties of adamantane derivatives, including amantadine, have been evaluated in various in vitro cell culture models. who.intnih.gov Amantadine has demonstrated inhibitory activity against several viruses, including influenza A virus and, more recently, SARS-CoV-2. nih.govwho.intnih.gov

In studies using Vero E6 cells infected with SARS-CoV-2, amantadine was shown to inhibit viral replication with IC₅₀ concentrations ranging from 83 to 119 µM. Other studies have reported similar findings, with amantadine, rimantadine (B1662185), and tromantadine (B1663197) inhibiting SARS-CoV-2 in cultured human epithelial cells. nih.gov The antiviral mechanism of amantadine against influenza A is known to involve the inhibition of the M2 protein, a viral ion channel. nih.gov

CompoundVirusCell LineIC₅₀ (µM)
AmantadineSARS-CoV-2Vero E683 - 119
AmantadineSARS-CoV-2 (WA/01)ACE2-A549136
RimantadineSARS-CoV-2 (WA/01)ACE2-A54934
TromantadineSARS-CoV-2 (WA/01)ACE2-A54956

It has also been reported that amantadine hydrochloride can inhibit the growth of parainfluenza types 2 and 3 and respiratory syncytial viruses in vitro at concentrations that are not toxic to the host cells. who.int

Ligand Binding and Functional Assays for Receptor/Channel Interactions

The molecular interactions of adamantane derivatives, a class of compounds to which this compound belongs, have been characterized through various ligand binding and functional assays to elucidate their mechanisms of action. While specific data on this compound is limited, extensive research on the related compound Amantadine provides significant insight into the potential receptor and ion channel interactions. These investigations have primarily focused on the N-methyl-D-aspartate (NMDA) receptor and dopamine receptors.

Radioligand binding assays are crucial in determining the affinity of a compound for a specific receptor. For instance, studies on Amantadine have utilized [3H]spiroperidol, a radiolabeled antagonist, to investigate its effects on dopamine receptors. In one such study, Amantadine was shown to reduce the maximal binding of [3H]spiroperidol in the striatum, indicating an interaction with dopaminergic receptor sites. nih.gov This suggests that the adamantane structure can modulate dopaminergic receptor hypersensitivity. nih.gov

Functional assays, which measure the physiological response to a compound's binding, have been instrumental in understanding the inhibitory mechanisms of adamantane derivatives on ion channels. Whole-cell and single-channel patch-clamp recordings are powerful techniques used in these investigations. Studies on Amantadine's effect on the NMDA receptor channel, a ligand-gated ion channel, have revealed a complex inhibitory mechanism. nih.govnih.gov

Contrary to many channel blockers that stabilize the open state of the channel, functional assays demonstrated that Amantadine accelerates the closure of the NMDA receptor channel once bound. nih.govnih.gov This action effectively stabilizes the closed state of the channel, which is a primary contributor to its inhibitory effect at pharmaceutically relevant concentrations. nih.gov The binding of Amantadine within the channel pore inhibits the flow of ions, and this physical blockage is coupled with an allosteric effect on the channel's gating mechanism. nih.gov The kinetics of this interaction show that Amantadine acts as an open-channel blocker with intermediate kinetics. nih.gov

The interaction of adamantane derivatives with the influenza A virus M2 protein, an ion channel essential for viral replication, has also been a subject of intense study. While consensus suggests a primary binding site within the channel lumen, other investigations point to secondary interaction sites at the membrane-exposed periphery of the channel. plos.org

Below is a summary of findings from assays on the related compound, Amantadine:

Table 1: Summary of Ligand Binding and Functional Assay Findings for Amantadine
Assay Type Target Key Findings Reference
Radioligand Binding Assay Dopamine Receptors (Striatum) Reduced maximal binding of [3H]spiroperidol, suggesting modulation of receptor hypersensitivity. nih.gov
Whole-Cell & Single-Channel Patch-Clamp NMDA Receptor Acts as an open-channel blocker; inhibits current flow and accelerates channel closure, stabilizing the closed state. nih.govnih.gov
Functional Assays (e.g., electrophysiology) Influenza A M2 Ion Channel Binds to the channel, with a proposed primary site in the lumen, inhibiting ion flow. plos.org

These studies on Amantadine illustrate the multi-target nature of adamantane compounds and highlight the sophisticated functional assays required to characterize their interactions with receptors and ion channels. The primary mechanisms involve direct channel block and allosteric modulation of channel gating.

Metabolic Stability Studies in Preclinical In Vitro Systems

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences in vivo half-life, bioavailability, and clearance. nih.gov In vitro systems, such as liver microsomes and hepatocytes, are standardly employed to evaluate a compound's susceptibility to metabolism. nuvisan.com

For adamantane derivatives, metabolic stability can be variable. Studies on Amantadine, a closely related analogue of this compound, have consistently shown that it undergoes minimal hepatic metabolism. nih.gov It is primarily excreted from the body unchanged in the urine. drugbank.comnih.gov This high metabolic stability is a key characteristic of its pharmacokinetic profile and suggests a low potential for metabolism-based drug-drug interactions. nih.gov

In vitro metabolic stability assays typically involve incubating the test compound with a preparation of metabolic enzymes and cofactors. The two most common systems are:

Liver Microsomes: These are vesicles of the endoplasmic reticulum, primarily containing phase I metabolizing enzymes like the cytochrome P450 (CYP) superfamily. They are used to determine a compound's intrinsic clearance by phase I reactions. nih.govnuvisan.com

Hepatocytes: These are whole liver cells that contain both phase I and phase II (conjugation) enzymes, as well as transporters, offering a more complete picture of hepatic metabolism. nuvisan.com Assays with cryopreserved hepatocytes in suspension are common. nuvisan.com

In these assays, the disappearance of the parent compound is monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nih.gov

Table 2: Summary of Metabolic Properties of the Related Compound Amantadine

In Vitro System/Model Finding Implication Reference
General Assessment Minimal hepatic metabolism. High bioavailability and low risk of hepatotoxicity. nih.gov
Route of Elimination Studies Primarily excreted unchanged in urine. Renal function is the main determinant of clearance, not hepatic metabolism. drugbank.comnih.gov
Saccharomyces cerevisiae (Model Organism) Slow rate of metabolism observed. Confirms low susceptibility to metabolic degradation. nih.gov

Preclinical Animal Model Applications in Carmantadine Research

Evaluation in Neurological Disorder Models

Animal models of neurological disorders are crucial for investigating the mechanisms of action and therapeutic potential of compounds like Carmantadine. Studies involving the parent compound, amantadine (B194251), have explored its effects on motor deficits, cognitive function, and other neurological conditions.

Animal Models of Parkinsonian Motor Deficits (e.g., Head-Turning Test, L-DOPA-induced Dyskinesia)

The most significant motor complication of long-term Levodopa (L-DOPA) therapy in Parkinson's disease is L-DOPA-induced dyskinesia (LID). Preclinical research has extensively used rodent and nonhuman primate models to study this phenomenon and test potential treatments. nih.gov Amantadine has shown significant antidyskinetic effects in these models. nih.gov

In the 6-hydroxydopamine (6-OHDA)-lesioned rat, a standard model for Parkinson's disease, amantadine has been shown to dose-dependently reduce abnormal involuntary movements (AIMs), which are the rat homolog of dyskinesia. nih.gov Similarly, in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned nonhuman primate model, amantadine effectively reduces dyskinesia without compromising the antiparkinsonian benefits of L-DOPA. nih.gov These studies implicate the glutamatergic system, specifically NMDA receptor antagonism, as a key mechanism for these beneficial effects. nih.gov The combination of amantadine with other agents, such as the AMPA receptor antagonist topiramate, has demonstrated synergistic effects in reducing dyskinesia in both rat and primate models. nih.gov

Table 1: Effects of Amantadine on L-DOPA-Induced Dyskinesia in Animal Models
Animal ModelCompound TestedKey FindingReference
6-OHDA-Lesioned RatAmantadineDose-dependently reduced abnormal involuntary movements (AIMs). nih.gov
MPTP-Lesioned Nonhuman PrimateAmantadineReduced dyskinesia severity. nih.gov
6-OHDA-Lesioned Rat & MPTP PrimateAmantadine + TopiramateSynergistic effect on dyskinesia reduction with no adverse motor effects. nih.gov

Cognitive Function Studies in Animal Models (e.g., Age-Related Cognitive Decline)

Age is a significant risk factor for cognitive decline, and animal models are vital for exploring interventions. Amantadine has been investigated for its potential to mitigate cognitive deficits in age-relevant animal models. In studies using 18-month-old mice and rats, surgery and anesthesia were used to induce postoperative cognitive dysfunction (POCD), a condition frequently observed in elderly patients. nih.gov

The research demonstrated that amantadine attenuated the resulting learning and memory dysfunction in these aged rodents. nih.gov This protective effect was associated with the preservation of neurotrophic factors, specifically Glial cell line-derived neurotrophic factor (GDNF) and Brain-derived neurotrophic factor (BDNF), in the hippocampus. nih.gov These findings suggest that adamantane (B196018) compounds may counteract age-related cognitive impairments by supporting neuronal health and plasticity.

Investigation in Models of Other Neurological Conditions (e.g., Fatigue, Spinal Cord Injury)

The therapeutic potential of adamantane derivatives extends to other complex neurological conditions. In animal models of spinal cord injury (SCI), amantadine has shown promise. A recent study in a mouse model of SCI found that amantadine modulates macrophage phenotypes, reducing early inflammatory responses and promoting neural regeneration, which led to enhanced functional recovery. nih.gov In a separate study using a rat model of SCI, amantadine treatment was found to decrease hypersensitivity and reduce oxidative stress in the injured tissue, suggesting a role in managing neuropathic pain following injury. nih.govmdpi.com

While direct preclinical animal models testing amantadine specifically for fatigue are not extensively detailed, its use in treating fatigue associated with multiple sclerosis and other neurological conditions in clinical settings has prompted investigation into its mechanisms. researchgate.net Animal models of traumatic brain injury (TBI), a condition where fatigue is a common symptom, have shown that amantadine can reverse dopamine-release deficits and ameliorate associated cognitive and motor impairments in rats. plos.org

Antiviral Efficacy Assessment in Animal Models

The foundational application of the adamantane class of compounds was as antiviral agents. Animal models of viral infections have been critical for defining their spectrum of activity and the challenges of viral resistance.

Influenza Virus Infection Models

Amantadine was originally developed as an antiviral for Influenza A. nih.gov Its efficacy has been evaluated in various animal models, including avian and mouse models. In an avian model using A/chicken/Pennsylvania/1370/83 (H5N2), researchers were able to select for amantadine-resistant variants that were still virulent and transmissible, highlighting the potential for resistance to undermine its effectiveness. nih.gov In mouse models, amantadine has shown varied efficacy. For instance, it was not effective at inhibiting virus replication or protecting mice from an H7N7 highly pathogenic avian influenza (HPAI) strain. nih.govproquest.com However, widespread resistance, particularly in H1N1 and H3N2 strains, has rendered amantadine largely obsolete for treating seasonal influenza. nih.govdroracle.ai

SARS-CoV-2 Infection Models

During the COVID-19 pandemic, the potential antiviral activity of adamantane compounds against SARS-CoV-2 was investigated. nih.gov In vivo studies were conducted using both mouse and hamster models of infection. The results showed a distinction between different adamantane derivatives. Amantadine failed to exhibit in vivo efficacy, showing no reduction in lung viral titers in mice infected with a mouse-adapted strain of SARS-CoV-2. nih.govresearchgate.netmdpi.com In contrast, the related compound rimantadine (B1662185) demonstrated a mild but significant antiviral effect, reducing viral titers in the lungs of golden Syrian hamsters infected with the SARS-CoV-2 WA/01 strain. nih.govresearchgate.netmdpi.com

Table 2: Antiviral Efficacy of Adamantanes in Animal Models of SARS-CoV-2
VirusAnimal ModelCompound TestedOutcome in LungsReference
SARS-CoV-2 (Mouse-adapted)BALB/c MouseAmantadineNo reduction in viral titers. nih.govmdpi.com
SARS-CoV-2 (WA/01)Golden Syrian HamsterRimantadineSignificant reduction in viral titers. nih.govmdpi.com

Non Clinical Metabolic and Analytical Research

Investigation of Metabolic Pathways in Model Organisms

While specific studies on the metabolic pathways of carmantadine in model organisms are not extensively detailed in the available research, general principles of adamantane (B196018) derivatives' metabolism can be inferred. Adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) have been studied in model organisms such as Saccharomyces cerevisiae to understand their metabolic impact. nih.govnih.gov For instance, research on amantadine and rimantadine in yeast has explored their influence on the metabolism of endogenous compounds, particularly amino acids like L-tyrosine, L-tryptophan, and L-phenylalanine, which are crucial for neurotransmitter biosynthesis. nih.gov

Studies on the related compound amantadine have shown that it is metabolized to a minor extent in humans, with the primary metabolite being an N-acetylated form, accounting for 5-15% of the administered dose. e-lactancia.orgfda.gov Eight different metabolites of amantadine have been identified in human urine. fda.gov Re-investigation of amantadine's metabolism revealed pathways such as N-methylation, and the formation of Schiff bases and N-formiates, though no metabolites with a hydroxylated adamantane ring were detected. capes.gov.br It is plausible that this compound, another adamantane derivative, may undergo similar metabolic transformations. wikipedia.orgbluelight.org

The table below summarizes the findings on the metabolism of the related compound amantadine.

Metabolic Pathway Observed Metabolites/Changes Model System
N-acetylationN-acetylated metaboliteHuman
Amino Acid MetabolismDecrease in L-tyrosine, L-tryptophan, and L-phenylalanineSaccharomyces cerevisiae
N-methylationN-methylated derivativesHuman
Schiff Base FormationSchiff base adductsHuman
N-formylationN-formiate derivativesHuman

Advanced Analytical Methodologies for Research Sample Characterization

A variety of advanced analytical techniques are employed to characterize this compound and related adamantane compounds in research samples.

Spectroscopic Techniques (NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution and solid-state NMR are crucial for the structural elucidation of adamantane derivatives. nih.govnih.gov Solid-state NMR, in particular, has been used to study the interaction of amantadine with lipid bilayers, revealing its orientation and location within the membrane. nih.govnih.govrcsb.org It has also been instrumental in investigating drug-induced conformational changes in viral proteins. meihonglab.com In synthetic chemistry, ¹H-NMR and ¹³C-NMR are standard methods to confirm the structure of new adamantane analogues. farmaciajournal.com Adamantane itself is often used as a standard for chemical shift referencing in solid-state NMR. wikipedia.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is utilized to identify functional groups and confirm the formation of complexes involving adamantane derivatives. For example, it has been used to study the inclusion complex of amantadine hydrochloride with 18-crown-6, showing characteristic shifts in the spectra of the complex compared to the individual components. researchgate.net FT-IR has also been applied in the characterization of polymer films and fibers containing adamantane-related compounds. googleapis.comgoogle.com The IR spectra of N-(1-adamantylcarbamothioyl)benzamides, for instance, show characteristic absorption bands for C=O, N-H, and C=S groups. farmaciajournal.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the lack of significant chromophores, direct UV-Vis spectrophotometry is often not suitable for the direct quantification of simple adamantane derivatives like amantadine. ni.ac.rs However, it can be used after derivatization to introduce a chromophore into the molecule, allowing for sensitive detection. tsijournals.com For instance, a pre-column derivatization with (2-Napthoxy) Acetyl chloride enables the HPLC-UV determination of amantadine at 226 nm. tsijournals.com UV-Vis spectroscopy is also employed in complexation studies to determine binding constants. researchgate.net Some spectrophotometric methods for amantadine determination are based on oxidation reactions or charge-transfer complex formation. researchgate.net

Chromatographic Methods (HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantification of adamantane derivatives in various matrices, including pharmaceutical formulations and biological samples. ni.ac.rsjrespharm.com Reversed-phase HPLC (RP-HPLC) with UV detection is a common approach, often requiring pre-column derivatization for compounds lacking a UV-absorbing chromophore. tsijournals.comrdd.edu.iq For example, a validated HPLC method for rimantadine uses a C18 column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer, with UV detection at 270 nm. jrespharm.com HPLC has also been successfully used for the simultaneous determination of multiple antiviral drugs, including amantadine. rdd.edu.iq

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the determination of adamantane derivatives in biological fluids. nih.gov This technique often requires minimal sample preparation, such as simple protein precipitation, and avoids the need for derivatization. nih.govresearchgate.net A typical LC-MS/MS method for amantadine in human plasma involves protein precipitation followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in the selective reaction monitoring (SRM) mode. nih.govresearchgate.net

The following table presents a summary of chromatographic conditions used for the analysis of related adamantane compounds.

Analyte Method Column Mobile Phase Detection Linear Range LOD/LOQ
RimantadineHPLC-UVReverse-phase C18Acetonitrile/Phosphate buffer (pH 3.0)270 nmNot specifiedNot specified
AmantadineHPLC-UV (with derivatization)Inertsil ODS-3V, C180.02 M Ammonium (B1175870) acetate/Methanol226 nm28-171 µg/mL0.23/0.69 µg/mL
AmantadineLC-MS/MSPhenomenex Luna C8(2)Water/Acetonitrile with formic acidESI-MS/MS50-1000 µg/L20 µg/L
AmantadineLC-MS/MSAgilent Eclipse Plus C18Not specifiedESI-MS/MSNot specifiedNot specified

Structural Elucidation Techniques (X-ray Crystallography)

X-ray Crystallography: This technique provides detailed three-dimensional structural information of molecules in their crystalline state. The crystal structure of adamantane reveals a highly symmetrical Td point group symmetry with C-C bond lengths of 1.54 Å. wikipedia.org X-ray crystallography has been instrumental in understanding the mechanism of action and resistance of adamantane drugs by determining the structures of these drugs bound to their target proteins, such as the influenza M2 proton channel. nih.gov For instance, the crystal structure of the M2 proton channel V27A mutant in complex with a spiro-adamantyl amine inhibitor revealed the structural basis for adamantane resistance. nih.gov Neutron and X-ray diffraction studies have also been used to locate amantadine within phospholipid bilayers. nih.gov

Biophysical Techniques (Surface Plasmon Resonance, Solid-State NMR)

Surface Plasmon Resonance (SPR): While not explicitly detailed for this compound in the provided context, SPR is a powerful technique for studying the binding kinetics and affinity of small molecules to their biological targets in real-time without the need for labeling. It would be a relevant technique for investigating the interaction of this compound with its putative protein targets.

Solid-State NMR: As mentioned in section 7.2.1, solid-state NMR is a key biophysical technique for studying the interactions of adamantane derivatives with biological membranes and proteins. nih.govnih.govmeihonglab.com It provides information on the orientation, dynamics, and conformational changes of both the drug and its target upon binding. nih.govnih.govrcsb.orgmeihonglab.com

Particle and Material Characterization (Dynamic Light Scattering, Electron Microscopy)

Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution of small particles in suspension. While not specifically mentioned for this compound, it could be applied to characterize formulations or delivery systems containing the compound, such as nanoparticles or liposomes.

Electron Microscopy: Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at a high resolution. These techniques could be employed to characterize the solid-state morphology of this compound or its formulations.

Q & A

Q. How can researchers resolve contradictions in this compound’s reported neuroprotective vs. pro-inflammatory effects across studies?

  • Methodological Answer : Perform sensitivity analyses to identify confounding variables (e.g., dosage, model species). Use multi-omics integration (transcriptomics/proteomics) to map pathway-specific effects. Replicate conflicting findings in standardized models (e.g., LPS-induced neuroinflammation) with blinded evaluators to reduce bias .

Q. What methodologies optimize longitudinal studies on this compound’s chronic administration in aging populations?

  • Methodological Answer : Implement adaptive trial designs with pre-specified interim analyses. Use mixed-methods approaches: quantitative (e.g., cognitive scores, MRI volumetry) and qualitative (patient-reported outcomes). Address attrition bias via inverse probability weighting or multiple imputation .

Q. How to validate this compound’s target engagement in complex biological systems?

  • Methodological Answer : Employ techniques like thermal proteome profiling (TPP) or cellular thermal shift assays (CETSA). Cross-validate with siRNA knockdown or CRISPR-Cas9 models to confirm target specificity. Use isothermal titration calorimetry (ITC) for binding affinity quantification .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Standardize synthesis protocols (e.g., USP-NF guidelines) with strict QC/QA checks (HPLC purity ≥98%, NMR validation). Share raw spectral data and synthetic intermediates in open-access repositories to enhance reproducibility .

Methodological Rigor & Reporting

Q. How to structure a research paper on this compound to meet journal standards for transparency?

  • Methodological Answer : Follow IMRAD format with detailed Materials/Methods (e.g., CAS number, solvent purity). Include raw data in supplementary files and cite primary literature for protocols. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What criteria should guide the selection of control groups in this compound trials?

  • Methodological Answer : Use active controls (e.g., memantine for Alzheimer’s studies) and placebo arms. Match cohorts for age, comorbidities, and genetic risk factors (e.g., APOE ε4 status). Predefine exclusion criteria to minimize confounding .

Data Contradiction & Interpretation

Q. Q. How to address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Investigate bioavailability limitations (e.g., blood-brain barrier penetration) via PK/PD modeling. Use microdialysis or mass spectrometry imaging to measure brain concentrations. Compare results across species (rodent vs. non-human primate) .

Q. What analytical frameworks support causal inference in this compound’s mechanism-of-action studies?

  • Methodological Answer : Apply Bradford Hill criteria (e.g., temporality, biological plausibility). Use Mendelian randomization or Bayesian networks to infer causality from observational data .

Tables: Key Considerations

Research Phase Critical Variables Quality Control Metrics
PreclinicalDose purity, model validityHPLC purity ≥98%, blinding of assessors
ClinicalPatient stratification, adherenceCONSORT checklist, intention-to-treat analysis
TranslationalBiomarker reliability, scalabilityROC curves for diagnostic accuracy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.